(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
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Overview
Description
“(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C16H10Cl2O2 . It has an average mass of 305.155 Da and a monoisotopic mass of 304.005798 Da . This compound is part of the benzofuran family, which is known for its wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” has been confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been shown to possess antimicrobial properties. Substituents with halogens or hydroxyl groups on the benzofuran scaffold have displayed potent antibacterial activity .
Antitumor and Cytotoxic Activity
Some substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Proton Pump Inhibition
Benzimidazole, which shares a similar structure with benzofurans, has been used as a proton pump inhibitor in drugs like omeprazole .
Anti-hypertensive Agents
Compounds with a benzofuran structure have been utilized in anti-hypertensive drugs such as candesartan and telmisartan .
Anthelmintic Agents
Benzofuran derivatives like albendazole and mebendazole have been used as anthelmintics .
Investigational Therapeutic Agents
Benzofurans have been part of investigational therapeutic agents for antitumor and anticancer applications .
Safety And Hazards
Future Directions
Benzofuran and its derivatives, including “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone”, have attracted considerable attention in the field of drug discovery due to their wide array of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNEIRNXYDOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone |
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